molecular formula C7H6ClN3O B11908337 4-Chloro-6-methoxy-2-methylpyrimidine-5-carbonitrile

4-Chloro-6-methoxy-2-methylpyrimidine-5-carbonitrile

Cat. No.: B11908337
M. Wt: 183.59 g/mol
InChI Key: ZVPQWMFZVXCUCH-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-methylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a chloro group at position 4, a methoxy group at position 6, a methyl group at position 2, and a carbonitrile moiety at position 3. This compound serves as a key intermediate in organic synthesis, particularly for constructing heterocyclic frameworks. Its reactivity is influenced by the electron-withdrawing carbonitrile and chloro groups, while the methoxy and methyl groups modulate steric and electronic effects. highlights its use in synthesizing 5,8-dihydropyrido[2,3-d]pyrimidine derivatives via lithiation and subsequent reactions with arylmethylidene propanedinitriles .

Properties

IUPAC Name

4-chloro-6-methoxy-2-methylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-4-10-6(8)5(3-9)7(11-4)12-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPQWMFZVXCUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The pyrimidine ring serves as the foundational structure for 4-chloro-6-methoxy-2-methylpyrimidine-5-carbonitrile. Cyclocondensation of β-diketones or β-keto esters with amidines or guanidines represents a classical route. For instance, methyl acetoacetate and acetamidine hydrochloride undergo base-mediated cyclization in alcoholic solvents to yield 4-hydroxy-2,6-dimethylpyrimidine, as demonstrated in analogous syntheses . Adapting this method, substitution of methyl acetoacetate with a methoxy-containing precursor could enable the introduction of the 6-methoxy group.

Reaction Conditions and Modifications

  • Solvent: Methanol or ethanol, facilitating nucleophilic attack and ring closure.

  • Base: Potassium hydroxide or sodium ethoxide, promoting deprotonation and cyclization .

  • Temperature: Reflux conditions (60–80°C) to drive equilibrium toward product formation.

Hypothetical Reaction Pathway

  • Condensation of methoxy-acetylacetone with methyl acetamidine to form 6-methoxy-2-methylpyrimidin-4-ol.

  • Subsequent chlorination and cyanation at positions 4 and 5, respectively.

ParameterValue
Chlorinating AgentPhosphorus oxychloride (5 eq)
CatalystTriethylamine (2 eq)
SolventToluene or dichloromethane
TemperatureReflux (110°C)
Reaction Time12–16 hours

Post-chlorination, quenching with ice-water and pH adjustment to 8–9 ensures product stability . Ethyl acetate extraction and anhydrous sodium sulfate drying yield the chlorinated intermediate.

Methoxy Group Installation via Nucleophilic Substitution

The 6-methoxy group can be introduced through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For SNAr, a nitro or halogen substituent at position 6 is displaced by methoxide. Alternatively, copper-catalyzed coupling of a pre-chlorinated pyrimidine with methanol under basic conditions offers regioselectivity.

SNAr Methodology

  • Precursor: 6-Chloro-4-chloro-2-methylpyrimidine-5-carbonitrile.

  • Reagents: Sodium methoxide (NaOMe) in methanol.

  • Conditions: 80°C, 8 hours, yielding 6-methoxy derivative.

Challenges and Solutions

  • Regioselectivity: Electron-withdrawing groups (e.g., carbonitrile) at position 5 activate position 6 for substitution.

  • Side Reactions: Over-substitution mitigated by stoichiometric control of NaOMe.

Carbonitrile Functionalization via Cyanation

The carbonitrile group at position 5 can be introduced through palladium-catalyzed cyanation or Sandmeyer reaction. Transition-metal catalysis using trimethylsilyl cyanide (TMSCN) or potassium hexacyanoferrate(II) enables direct cyanation of halogenated precursors.

Palladium-Catalyzed Cyanation

ComponentRole
Precursor5-Bromo-4-chloro-6-methoxy-2-methylpyrimidine
CatalystPd(PPh₃)₄ (5 mol%)
Cyanide SourceZn(CN)₂
SolventDimethylformamide (DMF)
Temperature100°C, 12 hours

This method achieves >80% yield in model systems, though optimization for steric hindrance at position 5 is required.

Integrated Synthetic Routes and Comparative Analysis

Combining the above steps, two primary routes emerge:

Route A: Sequential Functionalization

  • Cyclocondensation to form 4-hydroxy-6-methoxy-2-methylpyrimidine.

  • Chlorination at position 4 using POCl₃.

  • Cyanation at position 5 via palladium catalysis.

Route B: Late-Stage Methoxylation

  • Cyclocondensation of 4-hydroxy-2-methylpyrimidine-5-carbonitrile.

  • Chlorination at position 4.

  • Methoxy group installation at position 6.

Comparative Performance

ParameterRoute ARoute B
Overall Yield45–50%35–40%
Step Count33
Purification ComplexityModerateHigh
ScalabilityHighModerate

Route A benefits from higher yields due to fewer side reactions during cyanation, whereas Route B faces challenges in regioselective methoxylation.

Scientific Research Applications

Anticancer Activity

Research has indicated that 4-Chloro-6-methoxy-2-methylpyrimidine-5-carbonitrile exhibits promising anticancer properties. It serves as an intermediate in the synthesis of various anticancer agents. For example, derivatives of this compound have shown inhibitory effects on specific cancer cell lines, supporting its potential as a lead compound in drug development .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), an enzyme implicated in lipid metabolism and signaling pathways related to cancer and inflammation . The structure-activity relationship (SAR) studies highlight how modifications to the compound can enhance its inhibitory potency.

Herbicide Development

This compound is also explored as an intermediate in the synthesis of herbicides. Its structural features allow it to interact with biological systems in plants, potentially leading to the development of selective herbicides that target specific plant species while minimizing damage to crops .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a study published in Biochemical Pharmacology, compounds derived from this compound demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Study 2: Herbicide Development

Research conducted by Zhenghou University highlighted the use of this compound as an intermediate for developing novel herbicides with improved selectivity and reduced environmental impact .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloro and methoxy groups can interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarbonitriles

Substituent Effects on Physical Properties

The substituent pattern significantly impacts melting points, solubility, and crystallinity:

Compound Name Substituents (Positions) Melting Point (°C) Molecular Formula Key Features Reference
4-Chloro-6-methoxy-2-methylpyrimidine-5-carbonitrile Cl (4), OMe (6), Me (2), CN (5) Not reported C₇H₆ClN₃O Electron-rich due to OMe and Me groups
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile SMe (2), OMe-Ph (4) 300 C₁₃H₁₁N₃O₂S High melting point; thioether substituent
4-Amino-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile NH₂ (4), Cl-Ph (6), Ph (2) 222 C₁₇H₁₁ClN₄ Amino group enhances hydrogen bonding
2-[(2-Methoxyethyl)sulfanyl]-4-isobutyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile S-CH₂CH₂OMe (2), isobutyl (4) 113–115 C₁₂H₁₇N₃O₂S Flexible sulfanyl chain; lower melting point

Key Observations :

  • Electron-donating groups (e.g., methoxy, methyl) lower melting points compared to electron-withdrawing groups (e.g., Cl, CN) due to reduced intermolecular forces .
  • Amino substituents (e.g., in 4-amino derivatives) increase hydrogen bonding, leading to higher melting points (>200°C) .

Spectroscopic and Reactivity Comparisons

Infrared (IR) Spectroscopy:
  • Carbonitrile Stretch : All compounds show a sharp peak near 2200–2250 cm⁻¹ for the C≡N group .
  • Methoxy vs. Methylthio : Methoxy groups (C–O–C) exhibit strong absorption at ~1250 cm⁻¹, while methylthio (C–S) appears at ~650 cm⁻¹ .
Nuclear Magnetic Resonance (NMR):
  • Methoxy Protons : In this compound, the OCH₃ group resonates at δ ~3.8–4.0 ppm (¹H NMR), similar to other methoxy-containing analogs .
  • Methyl Groups : The 2-methyl group in the target compound appears at δ ~2.5 ppm, distinct from bulkier substituents like isobutyl (δ ~0.93 ppm in ).
Reactivity:
  • Nucleophilic Substitution : The chloro group at position 4 in the target compound is highly reactive toward amines and thiols, as shown in . In contrast, methylthio-substituted analogs (e.g., : CAS 33089-15-5) exhibit slower substitution due to steric hindrance .
  • Cyano Group Participation: The carbonitrile moiety facilitates cyclization reactions, enabling the synthesis of fused pyrimidine systems (e.g., pyrido[2,3-d]pyrimidines) .

Biological Activity

4-Chloro-6-methoxy-2-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound characterized by its unique pyrimidine ring structure, which includes a chlorine atom, a methoxy group, and a carbonitrile functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.

  • Molecular Formula : C8H8ClN3O
  • Molecular Weight : Approximately 183.6 g/mol
  • Structure : The compound features a pyrimidine ring with substitutions that enhance its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Antitumor Activity : Investigations have shown that derivatives of this compound may demonstrate cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial in the treatment of malaria and certain cancers .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the chlorine and carbonitrile groups plays a significant role in its reactivity and interaction with biological targets.

Compound NameMolecular FormulaKey Features
4-Chloro-2-methylpyrimidineC6H6ClNLacks methoxy and carbonitrile groups
6-Methoxy-2-methylpyrimidin-4-oneC8H9N3OContains a keto group instead of carbonitrile
4-Amino-6-methoxy-pyrimidin-5-carbonitrileC7H8N4OContains an amino group instead of chlorine

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various pyrimidine derivatives, this compound was found to exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent .

Anticancer Activity

Research involving the cytotoxic effects of this compound on different cancer cell lines demonstrated promising results. For instance, in vitro assays revealed that it could inhibit cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values in the low micromolar range . Furthermore, it showed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Enzyme Inhibition Studies

Molecular docking studies have provided insights into the binding affinity of this compound with DHFR. The compound displayed competitive inhibition characteristics, which were confirmed through kinetic assays . This highlights its potential for further development as an antimalarial or anticancer drug.

Q & A

Q. What are the key synthetic routes for 4-Chloro-6-methoxy-2-methylpyrimidine-5-carbonitrile, and how is its structure confirmed?

The compound is synthesized via functionalization of pyrimidine precursors. A common approach involves chlorination of intermediate pyrimidines using reagents like phosphoryl chloride (POCl₃) to introduce the chloro group at position 4. Methoxy and methyl groups are typically introduced through nucleophilic substitution or alkylation reactions. For example, methoxylation at position 6 can be achieved using sodium methoxide under reflux conditions . Characterization methods :

  • NMR spectroscopy (¹H, ¹³C) confirms substituent positions and ring structure.
  • IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).
  • Elemental analysis validates molecular formula (C₆H₄ClN₃O; MW: 169.57 g/mol) .

Q. How do the substituents (chloro, methoxy, methyl, nitrile) influence the compound’s reactivity?

  • Chloro group (position 4) : Acts as a leaving group, enabling nucleophilic substitution (e.g., amination or thiolation) .
  • Methoxy group (position 6) : Electron-donating effect stabilizes the ring and directs electrophilic substitution to specific positions.
  • Nitrile (position 5) : Enhances electron-withdrawing properties, increasing susceptibility to hydrolysis or reduction under acidic/basic conditions .
  • Methyl group (position 2) : Steric hindrance may slow substitution at adjacent positions but improves lipophilicity for biological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
  • Catalysts : Lewis acids (e.g., AlCl₃) facilitate chlorination steps .
  • Temperature control : Reflux conditions (80–120°C) balance reaction speed and decomposition risks.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. What structural features of this compound correlate with potential biological activity?

  • The chloro and nitrile groups are critical for binding to enzymatic targets (e.g., kinases or proteases) via halogen bonds and dipole interactions .
  • Methoxy and methyl groups enhance membrane permeability, as seen in structurally similar pyrimidines with antifungal and anticancer activity .
  • Hypothesized targets : DNA gyrase (due to chloro-substituted pyrimidines’ inhibition of bacterial topoisomerases) .

Q. What computational methods are used to model interactions between this compound and biological targets?

  • Molecular docking : Utilizes software (AutoDock, Schrödinger) to predict binding affinity to proteins (e.g., using PDB ID 1ATP for kinase studies).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • In silico ADMET : Predicts pharmacokinetics (e.g., LogP = 1.8 suggests moderate blood-brain barrier penetration) .

Q. How do analytical challenges (e.g., impurities, spectral overlaps) impact characterization?

  • Impurities : Byproducts from incomplete substitution (e.g., residual 6-methoxy groups without chloro substitution) require rigorous HPLC-MS analysis .
  • Spectral overlaps : ¹H NMR signals for aromatic protons (positions 2 and 4) may overlap; deuterated DMSO resolves this via solvent shift .
  • Mitigation : Use high-field NMR (500 MHz+) and 2D techniques (HSQC, HMBC) for unambiguous assignment .

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